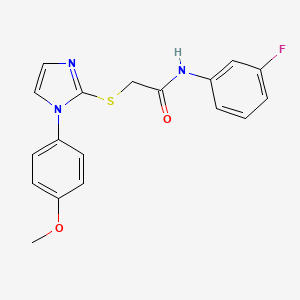

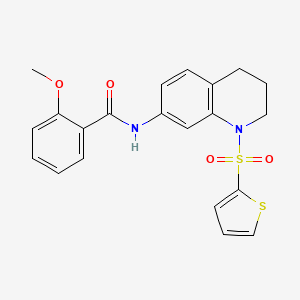

2-(4-(indolin-1-ylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-(indolin-1-ylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indolin-1-ylsulfonyl group would contribute to the complexity of the structure .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

This compound has been designed as an acetylcholine esterase (AChE) inhibitor, based on the structural feature of donepezil, which is currently used to treat Alzheimer’s disease (AD). Inhibition of AChE is a recognized strategy for symptomatic improvement in AD, as it increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission .

Anticancer Activity

Some derivatives of this compound have shown strong cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. For instance, certain derivatives exhibited IC50 values in the range of 0.65–7.17 µM, indicating potent anticancer properties. One derivative, in particular, was more potent than adriamycin, a known chemotherapy medication .

Neuroprotective Agent

The compound’s ability to inhibit AChE also suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, it could help in maintaining neuronal health and function, which is crucial in neurodegenerative diseases like AD .

Antioxidant Properties

While most derivatives showed only weak scavenging activity in DPPH free radical-scavenging assays, the incorporation of the indolin-1-ylsulfonyl moiety could be optimized to enhance antioxidant properties. Antioxidants are vital in reducing oxidative stress, which is implicated in various diseases .

Modulation of Tau Protein Posttranslational Modifications

The compound may play a role in modulating abnormal posttranslational modifications of tau protein, which result in neurofibrillary tangles, a hallmark of AD. This suggests a potential application in modifying the disease’s progression .

Amyloid β-Protein Plaque Deposition

Another critical factor in AD pathology is the deposition of amyloid β-protein plaques. Compounds that can influence the formation or clearance of these plaques could be significant in the development of AD treatments .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives interesting for the development of new therapeutic agents .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-14-15(2)31-23(20(14)22(28)24-3)25-21(27)17-8-10-18(11-9-17)32(29,30)26-13-12-16-6-4-5-7-19(16)26/h4-11H,12-13H2,1-3H3,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBPRNVSHKMZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide](/img/structure/B2883731.png)

![[3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2883734.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2883739.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2883740.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2883741.png)

![4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B2883747.png)